Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,S*)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-2-[®-oxiranyl]propanoic acid is a chiral amino acid derivative with an oxirane (epoxide) ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-[®-oxiranyl]propanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor, such as (S)-serine.
Epoxidation: The hydroxyl group of (S)-serine is converted into an epoxide using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Amination: The resulting epoxide is then subjected to amination to introduce the amino group, forming (S)-2-Amino-2-[®-oxiranyl]propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-2-[®-oxiranyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction of the epoxide ring can yield the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Diols: Formed through oxidation or reduction of the epoxide ring.
Substituted Amino Acids: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-2-[®-oxiranyl]propanoic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme-catalyzed reactions and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-2-[®-oxiranyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes. The epoxide ring can react with nucleophilic residues in the active site of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-Serine: A precursor in the synthesis of (S)-2-Amino-2-[®-oxiranyl]propanoic acid.
®-2-Amino-2-[(S)-oxiranyl]propanoic acid: An enantiomer with similar structural features but different stereochemistry.
Epoxy Amino Acids: A class of compounds with an epoxide ring and amino acid structure.
Uniqueness
(S)-2-Amino-2-[®-oxiranyl]propanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and an epoxide ring. This combination of features makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
166318-68-9 |
---|---|
Molekularformel |
C5H9NO3 |
Molekulargewicht |
131.13 g/mol |
IUPAC-Name |
(2S)-2-amino-2-[(2R)-oxiran-2-yl]propanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-5(6,4(7)8)3-2-9-3/h3H,2,6H2,1H3,(H,7,8)/t3-,5-/m0/s1 |
InChI-Schlüssel |
VAUNZEJFKMRTCC-UCORVYFPSA-N |
SMILES |
CC(C1CO1)(C(=O)O)N |
Isomerische SMILES |
C[C@]([C@@H]1CO1)(C(=O)O)N |
Kanonische SMILES |
CC(C1CO1)(C(=O)O)N |
Synonyme |
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,S*)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.